L-4-Nitrophenylglycine
Description
Properties
Molecular Weight |
196.16 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for L 4 Nitrophenylglycine and Its Precursors
Stereoselective Synthesis Routes
The synthesis of enantiomerically pure L-4-Nitrophenylglycine is paramount for its applications in pharmaceuticals and materials science. Stereoselective routes are employed to control the formation of the chiral center at the α-carbon.
Asymmetric Catalysis for α-Amino Acid Derivative Formation
Asymmetric catalysis provides an efficient pathway to chiral α-amino acids by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Chiral aldehyde catalysis, for instance, has been developed for the asymmetric α-functionalization of N-unprotected amino acid esters. nih.gov This biomimetic approach often utilizes catalysts derived from chiral BINOL aldehydes or chiral pyridoxal (B1214274) analogs to activate the amino acid via imine formation, enabling stereoselective reactions. nih.gov
Another powerful strategy is the tandem N-alkylation/asymmetric π-allylation of α-iminoesters. nih.gov This method allows for the one-step, three-component coupling of an α-iminoester, a Grignard reagent, and an allyl acetate (B1210297) to construct complex, enantioenriched α,α-disubstituted α-amino acids. nih.gov While not directly reported for this compound, these catalytic systems represent a viable strategy for its synthesis, where an appropriate α-iminoester precursor could be functionalized to introduce the 4-nitrophenyl group under chiral control.
| Catalytic Strategy | Catalyst Type | Key Intermediate | Application |
| Chiral Aldehyde Catalysis | Chiral BINOL aldehyde or Pyridoxal analogs | Enamine/2-Aza-allylic anion | Asymmetric α-functionalization of amino esters |
| Tandem Alkylation/π-Allylation | Palladium complexes with chiral bisphosphine ligands | Metallated enolate | Asymmetric synthesis of α-allyl-α-aryl α-amino acids |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are recoverable stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is widely used for the synthesis of α-amino acids. The auxiliary is first attached to a prochiral substrate, a diastereoselective reaction is performed to create the desired stereocenter, and the auxiliary is then cleaved to yield the enantiomerically enriched product.
Commonly used auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.orgresearchgate.net In a typical approach for synthesizing this compound, a glycine (B1666218) equivalent is first attached to a chiral auxiliary, such as a chiral oxazolidinone. The resulting adduct can be deprotonated to form a chiral enolate, which then undergoes a diastereoselective alkylation with a 4-nitrobenzyl halide. The stereochemical course of the alkylation is controlled by the steric and electronic properties of the auxiliary. Subsequent removal of the auxiliary affords the target this compound. Pseudoephenamine has also emerged as a versatile chiral auxiliary that provides remarkable stereocontrol in alkylation reactions. nih.gov
| Chiral Auxiliary | Typical Reaction | Key Feature |
| Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Forms a chiral enolate that directs incoming electrophiles. wikipedia.orgresearchgate.net |
| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | The methyl group directs the configuration of the addition product. wikipedia.orgnih.gov |
| trans-2-Phenyl-1-cyclohexanol | Ene Reactions | Provides high diastereoselectivity in reactions with glyoxylate (B1226380) esters. wikipedia.org |
Enantioselective Strecker Reactions for α-Aminonitriles
The Strecker reaction, first reported in 1850, is a classic multi-component reaction that produces α-aminonitriles from an aldehyde, ammonia (B1221849) (or an amine), and a cyanide source. drugfuture.commdpi.comresearchgate.net These aminonitriles are then hydrolyzed to the corresponding α-amino acids. The development of catalytic, enantioselective versions of this reaction has made it a powerful tool for accessing chiral amino acids. drugfuture.com
For the synthesis of this compound, the reaction would commence with 4-nitrobenzaldehyde (B150856). The enantioselective addition of cyanide to the imine formed in situ from 4-nitrobenzaldehyde and an amine is the key chirality-inducing step. nih.gov This can be achieved using a chiral catalyst, such as a chiral gadolinium complex or other organocatalysts, which coordinates to the imine and directs the nucleophilic attack of the cyanide. mdpi.comresearchgate.net The resulting enantioenriched α-aminonitrile is subsequently hydrolyzed to yield this compound. Coupling the chemical Strecker synthesis with an enantioselective enzymatic hydrolysis of the nitrile offers a chemoenzymatic route, enabling a dynamic kinetic resolution process. frontiersin.org
Classical and Modern Synthesis Approaches
Alongside stereoselective methods, various classical and modern synthetic routes are utilized for the preparation and derivatization of nitro-substituted phenylglycines.
Preparation of Nitro-Substituted Phenylglycine Hydrochlorides
The synthesis of 4-nitrophenylglycine can be approached in several ways. One method involves the direct nitration of phenylglycine using a mixture of nitric acid and sulfuric acid. However, this approach often results in moderate yields (less than 54%) and challenges in separating the desired para-substituted product from other isomers. researchgate.net
A more controlled, multi-step synthesis offers a viable alternative. This route can begin with the reaction of 4-nitrobenzaldehyde with benzylamine (B48309) to form the corresponding N-benzyl imine. Subsequent addition of a cyanide source, like potassium cyanide, yields the aminonitrile. The synthesis is completed by the hydrogenolysis of the N-benzyl group and acidic hydrolysis of the nitrile to the carboxylic acid. researchgate.net
Once the amino acid is synthesized, it is often converted to its hydrochloride salt for improved stability and handling. This is typically achieved by treating a suspension of the amino acid in a suitable solvent, such as toluene (B28343) or p-xylene, with dry hydrochloric acid gas. google.comepo.org
| Method | Starting Materials | Key Steps | Challenges/Notes |
| Direct Nitration | Phenylglycine, H₂SO₄/HNO₃ | Electrophilic aromatic substitution | Low yield, difficult separation of isomers. researchgate.net |
| Multi-step Synthesis | 4-Nitrobenzaldehyde, Benzylamine, KCN | Imine formation, cyanide addition, hydrogenolysis, hydrolysis | Longer route but offers better control and purity. researchgate.net |
| Hydrochloride Salt Formation | Phenylglycine derivative, HCl gas | Acid-base reaction | Standard procedure for purification and storage. google.com |
Derivatization for Activation in Peptide and Ester Synthesis (e.g., Cyanomethyl Esters)
For this compound to be used in peptide synthesis, its carboxylic acid group must be "activated" to facilitate amide bond formation. This involves converting the carboxyl group into a better leaving group. A common strategy is the formation of active esters.
Cyanomethyl esters are one such class of activated esters used in peptide synthesis. The electron-withdrawing nature of the cyano group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of another amino acid. This activation allows for efficient peptide coupling under mild conditions.
Other methods for C-terminal activation include converting the amino acid to its acid chloride, often as the hydrochloride salt (e.g., D-(-)-phenylglycine chloride hydrochloride), which is highly reactive towards nucleophiles like amines. google.comepo.org This is typically accomplished by treating the amino acid hydrochloride with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). google.com Such activated derivatives are indispensable starting materials for the synthesis of peptides and other complex molecules.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound and its precursors is pivotal for developing environmentally benign and sustainable pharmaceutical manufacturing processes. Traditional synthetic routes for nitroaromatic compounds often involve harsh conditions and hazardous reagents, leading to significant environmental impact. For instance, the direct nitration of L-phenylalanine to produce L-4-nitrophenylalanine, a related compound, typically uses a mixture of concentrated sulfuric and nitric acids, resulting in low yields (around 65.2%) and the formation of unwanted by-products. researchgate.net Similarly, the synthesis of 4-nitrobenzaldehyde, a potential precursor for this compound, has historically involved oxidizing agents like chromium(VI) oxide, a known carcinogen. wikipedia.orgorgsyn.org
In contrast, green chemistry focuses on minimizing waste, using less hazardous chemicals, employing catalytic reactions, and improving energy efficiency. For the synthesis of this compound, these principles are primarily applied through biocatalysis and the development of greener chemoenzymatic pathways, which offer high selectivity and milder reaction conditions. researchgate.netmdpi.com
Biocatalytic and Chemoenzymatic Approaches
Modern synthetic strategies are increasingly moving away from classical chemical methods towards biocatalytic and chemoenzymatic routes that offer significant advantages in terms of sustainability and efficiency. researchgate.net These methods utilize enzymes or whole-cell systems to perform chemical transformations with high stereo- and regioselectivity, often in aqueous media under mild conditions.
Enzyme Cascade Reactions: One promising green approach is the use of multi-enzyme cascade reactions within a single engineered microorganism. researchgate.netepa.gov This "one-pot" strategy can convert simple, often bio-based, starting materials into complex molecules like substituted phenylglycines. researchgate.netepa.govnih.gov For the synthesis of this compound, a hypothetical cascade could start from a precursor like 4-nitrostyrene (B89597) or 4-nitromandelic acid. An engineered Escherichia coli strain co-expressing a suite of enzymes (e.g., monooxygenases, hydrolases, oxidases, and transaminases) could perform a multi-step transformation, avoiding the isolation of intermediates and minimizing solvent use and waste. researchgate.netepa.gov These methods use inexpensive and non-toxic reagents like ammonia and glucose, representing a significant improvement over traditional methods that rely on toxic cyanide chemistry. epa.gov
Transaminase-Based Synthesis: Transaminases (TAs) are a crucial class of enzymes for the asymmetric synthesis of chiral amines and amino acids. mdpi.commdpi.comresearchgate.net An ω-transaminase could be employed to catalyze the final step in the synthesis of this compound by transferring an amino group from a donor molecule (like L-alanine or isopropylamine) to the corresponding α-keto acid, 4-nitrophenylglyoxylic acid. mdpi.comresearchgate.net This biocatalytic step is highly enantioselective, ensuring the production of the desired L-isomer with high optical purity (>99% enantiomeric excess), thereby eliminating the need for chiral separation steps that add to cost and waste. researchgate.net The reaction mechanism involves the cofactor pyridoxal 5′-phosphate (PLP) and proceeds through a ping-pong bi-bi kinetic model. mdpi.com
Greener Strecker Synthesis: The Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source, is a fundamental method for synthesizing α-amino acids. acs.orgnih.govresearchgate.net While traditionally reliant on toxic cyanide sources like HCN or KCN, green chemistry has driven innovations in this area. nih.govresearchgate.net A greener chemoenzymatic approach for this compound could involve a Strecker reaction using 4-nitrobenzaldehyde, ammonia, and a less hazardous cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). nih.govresearchgate.net The reaction can be performed in water, a benign solvent, using catalysts like indium powder, which enhances efficiency and reduces environmental impact. nih.gov The resulting racemic α-aminonitrile can then be enantioselectively hydrolyzed to this compound using a nitrilase enzyme. This chemoenzymatic strategy combines the efficiency of a chemical reaction with the high selectivity of a biocatalyst. acs.org
The following table compares the traditional chemical synthesis approach with potential green chemistry alternatives for producing this compound or its precursors.
| Parameter | Traditional Chemical Synthesis (e.g., Nitration) | Green Chemistry Approaches (e.g., Biocatalysis) |
|---|---|---|
| Starting Materials | Petrochemical-based (e.g., Phenylglycine) | Potentially bio-based or simpler precursors (e.g., 4-nitrobenzaldehyde, styrenes) epa.govnih.gov |
| Reagents & Catalysts | Stoichiometric strong acids (H₂SO₄, HNO₃), heavy metal oxidants (CrO₃) researchgate.netorgsyn.org | Enzymes (transaminases, oxidases, nitrilases), whole-cell biocatalysts, greener chemical catalysts (e.g., Indium in water) epa.govresearchgate.netnih.gov |
| Solvent | Harsh organic solvents, concentrated acids | Primarily water or benign aqueous buffers nih.gov |
| Reaction Conditions | Extreme temperatures and pH | Mild conditions (near-ambient temperature and neutral pH) researchgate.net |
| Selectivity | Often low regioselectivity (formation of ortho-, meta-isomers) and requires chiral resolution for enantiopurity | High regio- and enantioselectivity (>99% ee), reducing by-product formation and eliminating need for resolution epa.govresearchgate.net |
| Waste Generation | High E-Factor; significant acid and solvent waste, heavy metal contamination | Low E-Factor; biodegradable waste, minimal use of hazardous materials researchgate.net |
By adopting these green methodologies, the synthesis of this compound can be transformed from a process with a considerable environmental footprint to one that is efficient, highly selective, and sustainable, aligning with the modern demands of the pharmaceutical industry.
Chemical Reactivity and Reaction Mechanisms of L 4 Nitrophenylglycine
Electrophilic and Nucleophilic Characteristics of Functional Groups
The chemical reactivity of L-4-Nitrophenylglycine is dictated by the interplay of its three primary functional groups: the carboxylic acid, the secondary amine, and the nitro-substituted aromatic ring. Each group confers distinct electrophilic and nucleophilic properties to the molecule.
Nucleophilic Centers : The primary nucleophilic site in this compound is the nitrogen atom of the amino group. The lone pair of electrons on the nitrogen atom allows it to act as a Lewis base, readily attacking electron-deficient centers. masterorganicchemistry.com The oxygen atoms of the carboxylate group (once deprotonated) also exhibit strong nucleophilic character.
Electrophilic Centers : The most significant electrophilic center is the carbonyl carbon of the carboxylic acid group. libretexts.org The polarization of the carbon-oxygen double bond, enhanced by the electronegativity of the oxygen atoms, renders this carbon susceptible to attack by nucleophiles. libretexts.org Additionally, the aromatic ring, while typically nucleophilic, has its electron density significantly reduced by the strong electron-withdrawing effect of the nitro group (-NO₂). This deactivation makes the ring less susceptible to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
The presence of both nucleophilic (amino group) and electrophilic (carbonyl carbon) centers within the same molecule is fundamental to its role in polymerization and cyclization reactions, such as in the formation of peptides and heterocyclic structures. masterorganicchemistry.comlibretexts.org
Hydrolysis and Esterification Reactions
The carboxylic acid group of this compound can undergo esterification with alcohols, typically under acidic conditions. The reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. nih.gov Conversely, esters derived from this compound are susceptible to hydrolysis, which cleaves the ester bond to regenerate the carboxylic acid and the corresponding alcohol. This hydrolysis can be catalyzed by acids or bases. nii.ac.jp
The hydrolysis of esters of this compound can be significantly accelerated by the presence of metal ions, which act as Lewis acid catalysts. Divalent metal ions like copper(II) (Cu²⁺) are particularly effective. rsc.orgresearchgate.net The mechanism involves the formation of a metal-ester complex, which dramatically enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. rsc.orgekb.eg
Research on the hydrolysis of the closely related 4-nitrophenyl glycinate (B8599266) demonstrates that the reaction is strongly promoted by copper(II). The metal ion promotion involves the formation of a [CuL]²⁺ complex (where L is the ester). rsc.org The subsequent base hydrolysis of this complex is approximately 3 x 10⁴ times faster than the hydrolysis of the free ester and about 18 times faster than that of the protonated ester. rsc.org This significant rate enhancement is attributed to the metal ion's ability to stabilize the negative charge buildup in the transition state of the reaction. researchgate.net
| Species | Hydrolysis Type | Rate Constant (k) |
|---|---|---|
| L (Free Ester) | Base (kOH) | 2.3 × 102 dm3 mol–1 s–1 |
| L (Free Ester) | Water (kH₂O) | 6.1 × 10–5 dm3 mol–1 s–1 |
| HL+ (Protonated Ester) | Base (kOH) | 3.8 × 105 dm3 mol–1 s–1 |
| HL+ (Protonated Ester) | Water (kH₂O) | 2.3 × 10–6 dm3 mol–1 s–1 |
| [CuL]2+ (Copper Complex) | Base (kOH) | 6.6 × 106 dm3 mol–1 s–1 |
Derivatization Reactions
Derivatization of this compound is crucial for its application in synthesis, particularly in peptide chemistry. These reactions typically involve modifying the amino or carboxylic acid groups to control reactivity and enable specific bond formations. cem.com
To prevent the nucleophilic amino group from participating in unwanted side reactions during synthesis, it must be temporarily masked with a protecting group. organic-chemistry.org A good protecting group is easily introduced, stable under various reaction conditions, and can be removed selectively under mild conditions. willingdoncollege.ac.inuchicago.edu
Common strategies for protecting the amino group of this compound include the formation of carbamates. willingdoncollege.ac.in
| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Strong acids (e.g., TFA) organic-chemistry.org |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis willingdoncollege.ac.in |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) organic-chemistry.org |
The formation of ester and amide bonds is central to the utility of this compound. Amide bond formation is the basis of peptide synthesis. masterorganicchemistry.com To form an amide bond, the carboxylic acid of one amino acid must be "activated" to react with the amino group of another. nih.govorganic-chemistry.org
One common activation method involves converting the carboxylic acid into a 4-nitrophenyl (PNP) ester. nih.gov These active esters are highly susceptible to nucleophilic attack by an amine to form a stable amide bond, releasing 4-nitrophenol (B140041) as a byproduct. nih.gov The stability and high reactivity of PNP esters make them effective acylating agents for biomolecules. nih.gov
Alternatively, this compound can act as the nucleophilic component. Its amino group can react with an activated carboxylic acid (such as an acyl chloride or an active ester) of another molecule to form an amide linkage. libretexts.org This dual reactivity allows this compound to be incorporated into peptide chains.
Cyclization and Heterocycle Formation via this compound Intermediates
Derivatives of this compound can serve as precursors for the synthesis of heterocyclic compounds. The specific arrangement of functional groups allows for intramolecular reactions that lead to the formation of cyclic structures.
A notable example is the base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids, which are structural analogs of N-(4-nitrophenyl)glycine derivatives. nih.gov In these reactions, the deprotonated amino acid undergoes an intramolecular nucleophilic attack on the nitro-activated aromatic ring. nih.gov This process leads to the formation of benzimidazole-N-oxide derivatives, which are known for their antibacterial properties. The fragmentation of these compounds often proceeds through sequential eliminations of carbon dioxide and water. The presence of the second nitro group at the 4-position facilitates the cyclization compared to compounds with only a single nitro group at the 2-position. nih.gov It is plausible that intermediates derived from this compound could undergo similar intramolecular cyclization reactions to yield various heterocyclic scaffolds, depending on the specific reaction conditions and the nature of the substituents. frontiersin.org
Photochemical Transformations and Mechanistic Insights
The study of the photochemical behavior of this compound reveals insights into the influence of the nitroaromatic chromophore on the reactivity of the amino acid moiety upon absorption of light. While detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature, the photochemical transformations can be inferred from related nitroaromatic compounds and general principles of organic photochemistry. The primary photochemical processes are expected to be initiated by the excitation of the nitrophenyl group.
Upon irradiation with ultraviolet (UV) light, the 4-nitrophenyl group in this compound absorbs energy, leading to the promotion of an electron to a higher energy molecular orbital. The subsequent decay of this excited state can proceed through several pathways, including intramolecular charge transfer (ICT), intersystem crossing (ISC) to a triplet state, and chemical reactions such as bond cleavage or rearrangement.
Research on similar molecules, such as (S)-(-)-1-(4-nitrophenyl)-2-pyrrolidinemethanol (NPP), has shown that ultrafast excited-state relaxation dynamics are at play. nih.gov Upon photoexcitation, a shift of electron density from the phenyl ring to the nitro group occurs, indicative of a charge-transfer process. nih.gov This is often associated with torsional motion of the nitro group, which can lead to the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov Such TICT states are often non-fluorescent and can decay non-radiatively or proceed to form other intermediates. nih.gov
Furthermore, intersystem crossing to a triplet excited state is a common pathway for nitroaromatic compounds. nih.gov The triplet state of the nitro group is known to have diradical character and can participate in hydrogen abstraction reactions. In the case of this compound, this could potentially lead to intramolecular reactions involving the glycine (B1666218) portion of the molecule.
A key photochemical reaction for compounds containing a benzylic C-N bond and a nitro group is photocleavage. For instance, the photolysis of 2-methoxy-5-nitrophenyl glycine ester, a "caged" neurotransmitter, demonstrates rapid cleavage to release glycine upon irradiation with UV light. nih.gov This process occurs within microseconds with a quantum yield of 0.2, indicating a moderately efficient photochemical transformation. nih.gov While the substitution pattern on the phenyl ring is different, this suggests that the C-N bond in this compound could be susceptible to photochemical cleavage.
The proposed mechanistic steps for the photochemical transformations of this compound are summarized below:
Photoexcitation: The 4-nitrophenyl chromophore absorbs a photon, leading to an excited singlet state.
Intramolecular Charge Transfer (ICT): Rapid transfer of electron density from the phenyl ring and amino group to the nitro group.
Intersystem Crossing (ISC): The excited singlet state can convert to a more stable triplet state.
Chemical Reaction: The excited state (either singlet or triplet) can undergo various reactions, including:
Homolytic Cleavage: Scission of the N-C bond of the glycine moiety, potentially leading to radical species.
Hydrogen Abstraction: The excited nitro group could abstract a hydrogen atom from the glycine backbone.
Rearrangement: The excited molecule could undergo structural rearrangements.
The specific photoproducts resulting from these transformations would depend on the reaction conditions, such as the solvent and the presence of oxygen.
The following table summarizes potential photochemical transformations and the types of intermediates that may be involved, based on studies of analogous compounds.
| Transformation Type | Potential Intermediates | Expected Products (Hypothetical) |
| Photodissociation | Radical cation and radical anion pairs | 4-nitroaniline (B120555), glyoxylic acid derivatives |
| Intramolecular Redox | Triplet state diradicals | Modified amino acid structures |
| Photoisomerization | Excited state isomers | Positional isomers of the nitro group |
It is important to note that the actual photochemical behavior of this compound may be complex, with multiple competing reaction pathways. Further detailed studies, including transient absorption spectroscopy and product analysis, would be necessary to fully elucidate the specific reaction mechanisms and determine the quantum yields of the various photochemical processes.
L 4 Nitrophenylglycine As a Chiral Building Block in Complex Molecule Synthesis
Construction of Advanced α-Amino Acid Derivatives with Defined Stereochemistry
The synthesis of α-amino acids with defined stereochemistry is a cornerstone of modern organic and medicinal chemistry. L-4-Nitrophenylglycine can be employed as a chiral template or precursor to generate a variety of other complex α-amino acid derivatives, leveraging its inherent chirality to control the stereochemical outcome of subsequent transformations.
Methodologies for the asymmetric synthesis of α-amino acids often rely on the use of chiral auxiliaries or catalysts. In this context, this compound or its derivatives can serve as the chiral source. For instance, Schiff bases derived from this compound can be subjected to diastereoselective alkylation, where the existing stereocenter directs the approach of the incoming electrophile, leading to the formation of new α-amino acids with high stereopurity.
Another established method is the Strecker synthesis, which can be adapted for asymmetric outcomes using a chiral auxiliary. While direct examples utilizing this compound as the auxiliary are not prevalent in readily available literature, the principle involves the reaction of an aldehyde with a cyanide source and a chiral amine. An auxiliary like (R)-phenylglycine amide has been shown to induce high diastereoselectivity. nih.gov A similar approach could theoretically be applied using a derivative of this compound.
Furthermore, enzymatic resolution is a powerful technique for separating racemic mixtures of amino acids. Enzymes can selectively act on one enantiomer of a derivatized phenylglycine, allowing for the isolation of the desired stereoisomer. For example, N-acyl-DL-phenylglycine esters can be resolved using enzymes that selectively hydrolyze the L-enantiomer. google.com
Table 1: Methodologies for Asymmetric α-Amino Acid Synthesis
| Methodology | Description | Key Features |
|---|---|---|
| Chiral Auxiliary-Directed Alkylation | A chiral auxiliary, potentially derived from this compound, is attached to a glycine (B1666218) scaffold. Subsequent alkylation occurs with high diastereoselectivity. | High stereocontrol, predictable stereochemical outcome. |
| Asymmetric Strecker Synthesis | A chiral amine or auxiliary is used in the condensation of an aldehyde and a cyanide source to produce an enantioenriched α-aminonitrile, which is then hydrolyzed to the α-amino acid. | Can lead to high enantiomeric excess, versatile for various side chains. wikipedia.org |
| Enzymatic Resolution | An enzyme selectively modifies one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. | High enantioselectivity, mild reaction conditions. google.com |
Role in Peptide and Peptidomimetic Synthesis
The incorporation of non-canonical amino acids like this compound into peptides and proteins is a powerful strategy to introduce novel chemical and biological properties. These modified biomolecules, known as peptidomimetics, can exhibit enhanced stability, altered conformation, and unique functionalities.
Site-Specific Incorporation into Proteins and Peptides as Non-Canonical Amino Acids
The site-specific incorporation of unnatural amino acids into proteins in vivo is a technique that expands the genetic code. nih.gov This is typically achieved by repurposing a codon, most commonly the amber stop codon (UAG), to encode for the non-canonical amino acid. springernature.com This process requires an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair. nih.gov The orthogonal tRNA recognizes the reassigned codon, and the orthogonal aaRS specifically charges this tRNA with the unnatural amino acid, in this case, this compound. This pair must not be recognized by the host cell's endogenous tRNAs and synthetases to ensure fidelity.
The development of such orthogonal pairs is a key challenge and often involves the directed evolution of an existing aaRS from a different organism. nih.gov Once a suitable orthogonal pair is established, the gene for the protein of interest is mutated to introduce an amber codon at the desired position. nih.gov When this mutant gene is expressed in a host organism that also expresses the orthogonal tRNA and aaRS in the presence of this compound, the unnatural amino acid is incorporated at the specified site.
Strategies for Unnatural Amino Acid Integration into Polypeptide Chains
Beyond in vivo incorporation, this compound can be integrated into polypeptide chains using chemical synthesis methods, most notably solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid support. To incorporate this compound, a suitably protected derivative, such as Fmoc-L-4-Nitrophenylglycine, is used. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during the coupling reaction and is removed in a subsequent step to allow for the addition of the next amino acid.
The choice of coupling reagents is critical to ensure efficient peptide bond formation and to minimize side reactions. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). Phosphonium and uronium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), are also widely employed.
Table 2: Common Strategies for Unnatural Amino Acid Integration
| Strategy | Description | Key Components |
|---|---|---|
| Amber Codon Suppression (in vivo) | A stop codon (UAG) is repurposed to encode the unnatural amino acid. | Orthogonal tRNA/aminoacyl-tRNA synthetase pair, mutated gene with an in-frame amber codon. nih.govspringernature.com |
| Solid-Phase Peptide Synthesis (SPPS) (in vitro) | The peptide is assembled stepwise on a solid support. | Protected amino acid derivatives (e.g., Fmoc-L-4-Nitrophenylglycine), solid support (resin), coupling reagents, deprotection reagents. |
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly atom-economical and efficient for generating libraries of complex molecules. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of peptide-like structures and other biologically relevant scaffolds.
The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org By using this compound as the carboxylic acid component, it is possible to introduce this non-canonical amino acid into the resulting peptidomimetic scaffold. The reaction's versatility allows for a wide range of inputs for the other three components, leading to a high degree of molecular diversity.
The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.org Similar to the Ugi reaction, employing this compound as the carboxylic acid component would incorporate its structure into the final product. The products of the Passerini reaction are valuable intermediates that can be further modified to access a variety of other compound classes.
While specific, documented examples of this compound in Ugi and Passerini reactions are not extensively reported in readily available literature, its structure as an α-amino acid makes it a prime candidate for the carboxylic acid component in these powerful synthetic transformations.
Precursor to Complex Organic Scaffolds
The structural features of this compound make it a useful starting material for the synthesis of various heterocyclic scaffolds of medicinal importance. The amino acid backbone can be manipulated to form the core of these ring systems, while the nitrophenyl side chain can be retained or modified to tune the properties of the final molecule.
Diketopiperazines: These are six-membered heterocyclic rings formed from two amino acids. They are common motifs in natural products and have diverse biological activities. wikipedia.org A diketopiperazine containing a 4-nitrophenyl group can be synthesized by the cyclization of a dipeptide containing this compound. This can be achieved by heating the dipeptide ester or by using coupling reagents to facilitate the intramolecular amide bond formation. nih.gov
Benzodiazepines: This class of seven-membered heterocyclic compounds is well-known for its wide range of pharmacological activities. hilarispublisher.com The synthesis of benzodiazepine (B76468) derivatives can be achieved through the condensation of an o-phenylenediamine (B120857) with a β-keto ester or a similar three-carbon unit. nih.gov An appropriately functionalized derivative of this compound could potentially serve as a precursor to such a three-carbon unit, leading to the formation of chiral benzodiazepines. For example, a general synthesis of 1,4-benzodiazepine-2,5-diones can be achieved from amino acid precursors. rsc.org
Hydantoins: Hydantoins (imidazolidine-2,4-diones) are five-membered heterocyclic compounds with a broad spectrum of biological activities. ikm.org.my The Urech hydantoin (B18101) synthesis provides a direct route to hydantoins from amino acids by reaction with potassium cyanate (B1221674) followed by acid-catalyzed cyclization. ikm.org.my Applying this method to this compound would yield the corresponding 5-(4-nitrophenyl)hydantoin, retaining the stereochemistry at the 5-position.
Table 3: Complex Organic Scaffolds Derived from Amino Acid Precursors
| Scaffold | General Synthetic Approach | Potential Application |
|---|---|---|
| Diketopiperazines | Cyclization of a dipeptide. | Natural product synthesis, peptidomimetics. wikipedia.org |
| Benzodiazepines | Condensation of an o-phenylenediamine with a three-carbon unit derived from an amino acid. | Pharmaceuticals with CNS activity. hilarispublisher.comnih.gov |
| Hydantoins | Reaction of an amino acid with potassium cyanate and subsequent cyclization (Urech synthesis). | Anticonvulsants, antimicrobials. ikm.org.my |
Advanced Spectroscopic Characterization and Elucidation of L 4 Nitrophenylglycine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of L-4-Nitrophenylglycine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for a detailed mapping of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the α-proton, and the protons of the glycine (B1666218) backbone. The aromatic protons on the 4-nitrophenyl ring typically appear as a set of two doublets in the downfield region (around 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The α-proton, being adjacent to the chiral center, the amino group, and the carboxylic acid, resonates at a characteristic chemical shift. The coupling between the α-proton and the adjacent N-H proton can provide information about the dihedral angle and, consequently, the local conformation.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carboxyl carbon, the α-carbon, and the aromatic carbons. The chemical shift of the α-carbon is particularly sensitive to the nature of the substituents and the stereochemistry at the chiral center. The aromatic carbons will show a characteristic pattern of signals, with the carbon atom attached to the nitro group being significantly deshielded.
Stereochemical Analysis: NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to probe the stereochemistry of this compound derivatives. NOE provides information about the spatial proximity of protons, which can be used to determine the relative stereochemistry of substituents in more complex derivatives.
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| α-CH | ~4.0-4.5 | dd | ~5-8 | ~55-60 |
| NH | ~7.5-8.5 | d | ~5-8 | - |
| COOH | >10 | s (broad) | - | ~170-175 |
| Aromatic CH (ortho to NH) | ~6.7-7.0 | d | ~8-9 | ~112-115 |
| Aromatic CH (ortho to NO₂) | ~8.0-8.3 | d | ~8-9 | ~125-128 |
| Aromatic C (ipso to NH) | - | - | - | ~150-155 |
| Aromatic C (ipso to NO₂) | - | - | - | ~140-145 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is an essential tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The nominal molecular weight of N-(4-nitrophenyl)glycine is 196.16 g/mol . hmdb.ca
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of this compound with a high degree of confidence.
Fragmentation Pattern: Electron Ionization (EI) mass spectrometry of this compound would be expected to produce a characteristic fragmentation pattern. The fragmentation of N-phenylglycine, a related compound, shows a prominent peak corresponding to the loss of the carboxyl group. nih.gov For this compound, key fragmentation pathways would likely involve:
α-cleavage: Cleavage of the bond between the α-carbon and the carboxylic acid group, leading to the loss of a COOH radical (45 Da).
Cleavage of the N-Cα bond: This would result in fragments corresponding to the 4-nitroaniline (B120555) moiety and the glycine backbone.
Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da) from the molecular ion or subsequent fragment ions.
Fragmentation of the aromatic ring: Characteristic losses associated with the benzene (B151609) ring structure.
The analysis of these fragment ions allows for the reconstruction of the molecular structure and provides confirmatory evidence for the identity of the compound.
| m/z | Proposed Fragment Structure | Neutral Loss |
|---|---|---|
| 196 | [M]⁺ | - |
| 151 | [M - COOH]⁺ | COOH |
| 150 | [M - NO₂]⁺ | NO₂ |
| 138 | [4-nitroaniline]⁺ | C₂H₃O₂ |
| 108 | [C₆H₅NHCH₂]⁺ - H | - |
| 92 | [C₆H₆N]⁺ | - |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Studies
Infrared (IR) and Raman spectroscopy are powerful vibrational techniques used to identify the functional groups present in this compound and to study its conformational properties. These techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.
Functional Group Identification: The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its various functional groups:
N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.
C-H stretching: Bands for the aromatic and aliphatic C-H stretches will appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
C=O stretching: A strong absorption band in the region of 1700-1750 cm⁻¹ due to the carbonyl group of the carboxylic acid.
NO₂ stretching: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
C=C stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
C-N stretching: This vibration will be observed in the fingerprint region, typically between 1250 and 1350 cm⁻¹.
Conformational Studies: The positions and shapes of certain vibrational bands can be sensitive to the molecular conformation. For example, the amide bands (related to the N-H bending and C-N stretching) can provide information about the rotational isomers around the N-Cα bond. Studies on glycine and its derivatives have shown that Raman spectroscopy is a valuable tool for investigating conformational preferences in different environments. nih.govnih.gov By analyzing the vibrational spectra, it is possible to gain insights into the preferred spatial arrangement of the different parts of the this compound molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|---|
| N-H | Stretching | 3300-3500 | Medium | Medium |
| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak | Strong |
| Aliphatic C-H | Stretching | 2800-3000 | Medium | Medium |
| C=O (Carboxylic Acid) | Stretching | 1700-1750 | Strong | Medium |
| NO₂ | Asymmetric Stretching | 1500-1560 | Strong | Strong |
| NO₂ | Symmetric Stretching | 1345-1385 | Strong | Strong |
| Aromatic C=C | Stretching | 1400-1600 | Medium-Strong | Strong |
| C-N | Stretching | 1250-1350 | Medium | Medium |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for determining the absolute configuration of chiral molecules like this compound. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. semanticscholar.org
Absolute Configuration Determination: Since this compound possesses a chiral center at the α-carbon, it will exhibit a characteristic CD spectrum. The sign and magnitude of the Cotton effects (the positive and negative peaks in the CD spectrum) are directly related to the spatial arrangement of the atoms around the chiral center.
The CD spectrum of this compound is expected to be dominated by the electronic transitions of the 4-nitrophenyl chromophore. The chiral environment of the α-carbon induces chirality into the electronic transitions of the aromatic ring, resulting in a measurable CD signal.
To determine the absolute configuration, the experimental CD spectrum of an enantiomerically pure sample of 4-nitrophenylglycine would be compared to a theoretically calculated CD spectrum for the L- (or S-) configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This approach has been successfully applied to a wide range of chiral molecules, including amino acids and their derivatives.
The study of co-oligopeptides containing L-phenylalanine has demonstrated that the aromatic side chains contribute significantly to the CD spectrum, and these contributions are sensitive to the peptide conformation. nih.gov Similarly, the 4-nitrophenyl group in this compound is expected to produce a distinct CD signature that can be used for stereochemical elucidation.
Computational and Theoretical Studies of L 4 Nitrophenylglycine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of molecules like L-4-Nitrophenylglycine. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. researchgate.net
The electronic properties of this compound are significantly influenced by its constituent parts: the glycine (B1666218) backbone, the phenyl ring, and the electron-withdrawing nitro (NO₂) group. The nitro group, in particular, dramatically affects the electron density distribution across the aromatic ring and influences the acidity of the alpha-amino proton and the reactivity of the entire molecule.
DFT studies typically focus on several key areas:
Optimized Molecular Geometry: Calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com For molecules containing a 4-nitrophenyl group, the HOMO-LUMO gap is often reduced, indicating increased reactivity. mdpi.comnih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the nitro and carboxyl groups are expected to be the most electron-rich sites, while the hydrogen atoms of the amine and carboxyl groups are electron-poor.
Global Reactivity Descriptors: These are calculated from HOMO and LUMO energies and provide quantitative measures of reactivity. semanticscholar.org As detailed in Table 6.1, descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) can be used to compare the reactivity of this compound with other compounds. semanticscholar.org A lower hardness value indicates a softer, more reactive molecule. The electrophilicity index measures the energy stabilization when the molecule accepts electrons.
Table 6.1: Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. nih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | µ² / (2η) | Describes the ability of a species to accept electrons. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. stevens.edu MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions. mdpi.com
For this compound, MD simulations can reveal:
Conformational Landscape: The molecule's flexibility arises from the rotation around several single bonds. MD simulations can map the potential energy surface associated with the rotation of key dihedral angles (Table 6.2), identifying low-energy, stable conformations and the barriers between them. The resulting Ramachandran-like plots for the backbone dihedrals can show which conformations are most populated in different environments (e.g., in a vacuum vs. in a solvent). stevens.edumdpi.com
Solvent Effects: By explicitly including solvent molecules (like water) in the simulation, MD can model how the solvent influences the conformational preferences of this compound. mdpi.com
Intermolecular Interactions: In condensed phases or when interacting with other molecules (e.g., on a surface or in a crystal), MD simulations can characterize the non-covalent interactions. For this compound, these include:
Hydrogen Bonding: Between the carboxyl and amino groups of neighboring molecules.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
Dipole-Dipole Interactions: Arising from the polar nitro group.
These simulations are crucial for understanding crystal packing, aggregation behavior, and interactions with biological macromolecules or surfaces. diva-portal.org
Table 6.2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Description |
| φ (phi) | C-N-Cα-C' | Rotation around the N-Cα bond. |
| ψ (psi) | N-Cα-C'-O | Rotation around the Cα-C' (carboxyl) bond. |
| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ (phenyl side chain) bond. |
| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | Rotation of the phenyl ring relative to the backbone. |
Rationalization of Stereoselectivity in Catalytic Transformations
The synthesis of enantiomerically pure this compound often relies on stereoselective catalytic methods, such as enzymatic kinetic resolution. mdpi.comnih.gov Computational modeling is a powerful ally in understanding the origins of this stereoselectivity. mdpi.com While specific computational studies focused solely on the stereoselective synthesis of this compound are not prevalent in the surveyed literature, the established methodologies are readily applicable.
The primary computational approaches include:
Molecular Docking: This method predicts the preferred orientation of a substrate (e.g., racemic 4-nitrophenylglycine) when it binds to the active site of an enzyme, such as Penicillin G Acylase. nih.gov By comparing the binding energies and poses of the L- and D-enantiomers, researchers can hypothesize why the enzyme preferentially binds and catalyzes the reaction for one enantiomer over the other. The analysis focuses on favorable interactions (like hydrogen bonds and hydrophobic contacts) and steric clashes.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method provides a more accurate description of the catalytic process. The enzyme's active site and the substrate are treated with high-level quantum mechanics (QM) to accurately model bond-breaking and bond-forming events, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics (MM). nih.gov By calculating the activation energies for the reaction of both enantiomers, QM/MM can quantitatively predict the stereoselectivity.
Transition State Analysis: Using QM or QM/MM methods, researchers can locate the transition state structures for the rate-determining step of the reaction for both enantiomers. The difference in the free energies of these transition states (ΔΔG‡) is directly related to the enantiomeric ratio of the reaction, providing a direct link between theoretical calculations and experimental outcomes.
Reaction Mechanism Elucidation using Computational Modeling
Computational modeling can illuminate the step-by-step pathway of a chemical reaction, providing a level of detail that is often inaccessible to experiment alone. researchgate.net For reactions involving this compound, such as its synthesis or its use as a building block, computational modeling can be used to map out the entire reaction coordinate.
Key computational techniques for mechanism elucidation include:
Potential Energy Surface (PES) Scanning: By systematically changing the distances and angles between reacting atoms, a PES can be mapped to identify stable intermediates and estimate reaction barriers.
Transition State (TS) Searching: Sophisticated algorithms are used to locate the exact geometry of the transition state—the highest energy point along the minimum energy reaction pathway. The structure of the TS provides insight into the nature of the bond-making and bond-breaking processes. nih.gov
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction pathway downhill from the transition state, confirming that it connects the intended reactants and products. This validates the identified transition state as being part of the reaction of interest. mdpi.com
Although specific, detailed computational studies on the reaction mechanisms for the synthesis of this compound were not identified in the searched literature, these standard computational chemistry techniques are the primary tools used for such investigations. researchgate.net They allow chemists to compare different plausible mechanisms, identify rate-limiting steps, and understand how catalysts (including enzymes) function to lower activation energies. nih.gov
Future Directions and Emerging Research Areas
Novel Catalytic Systems for Enantioselective Transformations
The synthesis of enantiomerically pure amino acids is a cornerstone of pharmaceutical and fine chemical production. Future research is geared towards developing more efficient and highly selective catalytic systems for transformations involving L-4-Nitrophenylglycine and its derivatives.
One promising avenue is the advancement of chiral phase-transfer catalysts. Catalysts derived from cinchona alkaloids, for instance, have been effectively used in the asymmetric alkylation of glycine (B1666218) derivatives, yielding chiral unnatural amino acids with moderate to high enantiomeric excess (58-88%). austinpublishinggroup.com The development of new catalysts with more rigid structures is expected to enhance stereoselectivity by providing a more stable and defined chiral environment during the reaction. austinpublishinggroup.com
Furthermore, chemoenzymatic and biocatalytic methods are set to revolutionize the synthesis of complex chiral molecules. nih.gov These approaches offer exceptional selectivity under mild reaction conditions. nih.gov While biocatalytic production has been successfully applied to similar compounds like D-4-hydroxyphenylglycine, where whole-cell biocatalysts achieved a 94% conversion rate, its application to this compound is an area ripe for exploration. nih.govresearchgate.net Integrating biocatalytic steps, such as those involving transaminases or deracemization enzymes, into the retrosynthetic analysis of this compound derivatives could lead to more sustainable and efficient synthetic routes. rsc.org
A general, highly enantioselective method for producing both D and L α-amino acids involves the catalytic asymmetric vinylation of aldehydes to create allylic alcohols. organic-chemistry.org These intermediates are then converted to allylic amines through an Overman rearrangement, followed by oxidative cleavage to yield the desired amino acid with excellent enantiomeric excess. organic-chemistry.org Adapting this versatile methodology for the large-scale synthesis of this compound and its analogs presents a significant future opportunity. organic-chemistry.org
Table 1: Comparison of Catalytic Approaches for Chiral Amino Acid Synthesis
| Catalytic System | Advantages | Potential Application for this compound |
|---|---|---|
| Chiral Phase-Transfer Catalysis | High yields, effective for glycine derivatives | Asymmetric synthesis of novel this compound derivatives with various side chains. |
| Biocatalysis/Chemoenzymatic | High enantioselectivity, mild conditions, sustainable | Enantioselective synthesis from prochiral precursors or resolution of racemic mixtures. |
| Asymmetric Vinylation/Rearrangement | High enantiomeric excess, broad substrate scope | Scalable production of this compound and complex non-proteinogenic analogs. organic-chemistry.org |
Integration into Advanced Materials Science Applications
The incorporation of unique molecular building blocks into polymers is a key strategy for creating advanced materials with tailored properties. This compound, with its combination of a rigid aromatic ring, a reactive nitro group, and a chiral backbone, is a prime candidate for integration into novel polymers.
Research into polypeptoids, which are structural isomers of polypeptides, has led to the development of photoresponsive smart polymers. For example, poly(N-(S-(o-nitrobenzyl)-thioethyl)glycine) utilizes a nitrobenzyl group as a photolabile protecting group, allowing for light-induced material transformations. globethesis.com This concept could be extended to polymers incorporating this compound, creating materials that respond to specific light stimuli for applications in drug delivery or microfabrication.
In the field of conducting polymers, nitrotriphenylamine units have been used as electron acceptors in novel electrochromic materials. mdpi.com The electron-withdrawing nature of the nitrophenyl group in this compound could be harnessed to synthesize new classes of conductive or semi-conductive polymers. Polymerizing derivatives of this compound could lead to materials with unique optoelectronic properties, suitable for use in sensors, displays, and organic electronics. rsc.org The inherent chirality of the monomer unit could also impart chiroptical properties to the final material.
Furthermore, glycopolymers, which feature pendant carbohydrate groups, are known for their specific biological interactions. nih.gov A future direction could involve using this compound as a core component in block copolymers, which could then be functionalized with sugar moieties. Such materials could self-assemble into complex nanostructures like micelles or vesicles for targeted drug delivery or biosensing applications. nih.gov
Development of New Synthetic Methodologies
While established methods exist for the synthesis of nitrophenylglycine, they often suffer from limitations such as low yields and difficulty in separating isomers. Traditional nitration of L-phenylglycine using a mixture of sulfuric and nitric acid, for example, typically results in yields below 54% and produces a mixture of para- and meta-substituted products that are challenging to separate. researchgate.net
Future research will focus on developing more efficient and regioselective synthetic methodologies. One alternative approach involves a multi-step synthesis starting from 4-nitrobenzaldehyde (B150856), which can offer better control over the final product structure. researchgate.net Advances in synthetic organic chemistry, particularly in the area of C-H activation and directed nitration, could provide more direct and higher-yielding routes to this compound. mdpi.com
The development of novel methods for synthesizing nitroolefins and other nitro-containing compounds also provides a toolbox that can be adapted for this compound. nih.gov For instance, new catalytic systems that enable the direct and selective introduction of a nitro group onto the phenyl ring of a protected glycine derivative would represent a significant step forward.
Moreover, the principles of biocatalytic retrosynthesis offer a paradigm shift in planning the synthesis of complex molecules. rsc.org By designing synthetic pathways that incorporate enzymatic steps, chemists can achieve transformations that are difficult to perform using traditional methods, often with superior selectivity and under greener conditions. nih.gov Applying this strategy to this compound could unlock novel and more efficient manufacturing processes.
Exploration of Unique Reactivity Profiles and New Chemical Space
The chemical reactivity of this compound is largely dictated by its three key functional components: the carboxylic acid, the amine group, and the aromatic nitro group. While the reactivity of the amino acid backbone is well-understood, the interplay between these groups opens up new chemical space for exploration.
The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This provides a handle for introducing a wide variety of functional groups onto the phenyl ring, creating a library of novel amino acid derivatives that are not easily accessible through other means.
The nitro group itself can undergo a range of chemical transformations. Reduction of the nitro group to an amine would yield L-2,4-diaminophenylglycine, a diamino acid with potential applications in peptide chemistry and as a ligand for metal complexes. The nitro group also activates adjacent C-H bonds, potentially allowing for novel functionalization reactions. mdpi.com The synthesis of related compounds like 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol from p-nitrophenyloxirane highlights the potential for the nitrophenyl moiety to be used in constructing complex molecular architectures with potential pharmacological activity. researchgate.net
Furthermore, the unique electronic properties of the nitrophenyl group could be exploited in organocatalysis or in the design of molecular switches. The exploration of its participation in multicomponent reactions, radical chemistry, and photochemical transformations will continue to expand the synthetic utility and application scope of this versatile compound.
Q & A
Q. What are the standard synthetic methodologies for L-4-Nitrophenylglycine, and how do reaction conditions influence yield?
Synthesis typically involves multi-step processes, including amino group protection, nitrophenyl group introduction via acylation or alkylation, and final deprotection. For example, microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional heating . Key variables include solvent choice (e.g., acetonitrile for polarity control), temperature (optimal range: 60–80°C), and catalyst selection (e.g., DMAP for acylation reactions). Purification often requires column chromatography to isolate the product from by-products .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Essential techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm nitro group positioning and glycine backbone integrity.
- IR spectroscopy to identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, carbonyl at ~1700 cm⁻¹).
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- HPLC with UV detection (λ = 250–400 nm for nitroaromatic absorbance) to assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound across different experimental models?
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or biological systems (e.g., cell vs. tissue models). To address this:
- Conduct comparative studies using standardized protocols (e.g., NIH preclinical guidelines for replication ).
- Perform dose-response analyses to identify threshold effects.
- Use structural analogs (e.g., acetylated derivatives) to isolate the nitro group’s role in bioactivity .
Q. What strategies optimize this compound’s stability in aqueous solutions for long-term biochemical assays?
Stability challenges stem from hydrolysis of the nitro group or glycine backbone. Mitigation approaches include:
- Adjusting pH to neutral or slightly alkaline conditions to minimize acid-catalyzed degradation.
- Using lyophilization for storage and reconstituting in anhydrous solvents (e.g., DMSO) before assays.
- Incorporating stabilizing agents like cyclodextrins to encapsulate the compound .
Q. How can researchers investigate this compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodologies include:
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities (KD values).
- Molecular docking simulations to predict binding sites and interaction mechanisms.
- Kinetic assays (e.g., fluorogenic substrates) to monitor enzyme inhibition or activation .
Q. What experimental designs are suitable for studying the electron-withdrawing effects of the nitro group in this compound’s reactivity?
- Hammett substituent constant (σ) analysis to correlate nitro group position with reaction rates.
- Electrochemical studies (cyclic voltammetry) to assess redox behavior.
- Comparative synthesis of analogs (e.g., replacing nitro with methoxy or halide groups) to isolate electronic effects .
Methodological Considerations
- Replication and Reporting : Adhere to NIH preclinical guidelines, including detailed descriptions of synthesis protocols, purity thresholds, and statistical analyses .
- Data Interpretation : Use multivariate analysis to account for variables like solvent polarity or biological model heterogeneity .
- Ethical Compliance : Ensure all biological studies follow institutional ethics guidelines, particularly for in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
